6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds have been reported to interact with a wide range of biological targets . For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets through various mechanisms, including radical reactions . The main donor–acceptor interaction in similar compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is crucial for carbohydrate digestion . The inhibition of α-glucosidase by this compound can help in controlling blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of α-glucosidase, this compound prevents the enzyme from catalyzing the breakdown of carbohydrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It may undergo degradation in the presence of certain enzymes or under extreme conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruption of normal metabolic processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to affect the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux . For instance, by inhibiting α-glucosidase, it reduces the breakdown of carbohydrates, thereby influencing glucose levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, the presence of specific functional groups on this compound can facilitate its transport to the nucleus, where it can interact with transcription factors and influence gene expression.
Properties
IUPAC Name |
6-cyclohexyl-1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSBBRGZJRWABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.